[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Overview
Description
Mechanism of Action
Target of Action
It is a key precursor in the synthesis of a2a receptor antagonists . The A2a receptors are found in high concentrations in dopamine-rich regions of the brain and are involved in the control of emotion, reward, and pleasure .
Biochemical Pathways
Given its role as a precursor in the synthesis of a2a receptor antagonists, it may indirectly influence the adenosine signaling pathway .
Result of Action
As a precursor in the synthesis of A2a receptor antagonists, it may indirectly contribute to the modulation of neurophysiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Diels-Alder reaction and the availability of starting materials make it a feasible method for industrial production.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but have different functional groups.
Uniqueness
[(1R,2S,4S)-rel-7-oxabicyclo[221]heptan-2-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNMKDHFISMVQL-XVMARJQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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